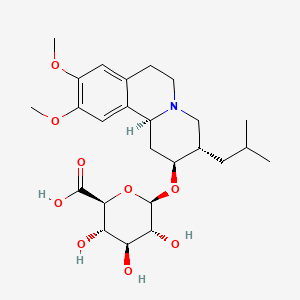
trans-Dihydrotetrabenazine Glucuronide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-Dihydrotetrabenazine Glucuronide: is a derivative of Tetrabenazine, which is a vesicular monoamine transporter (VMAT) inhibitor used in the treatment of hyperkinetic movement disorders . The compound has a molecular formula of C25H37NO9 and a molecular weight of 495.56 . It is primarily used in proteomics research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of trans-Dihydrotetrabenazine Glucuronide involves the reduction of (±)-tetrabenazine to dihydrotetrabenazine via kinetic resolution facilitated by a short-chain dehydrogenase/reductase from Bacillus subtilis . This process has been scaled up successfully, with an isolated yield of 40.7% and a diastereoselectivity of 91.3% .
Industrial Production Methods: the use of biocatalysis and machine learning-assisted directed evolution to enhance the diastereoselectivity of ketoreductase for dihydrotetrabenazine synthesis suggests a potential pathway for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: trans-Dihydrotetrabenazine Glucuronide undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Common reagents used in these reactions include human liver microsomes for N-glucuronidation and O-glucuronidation. The reactions are typically carried out under controlled conditions to ensure the stability of the compound.
Major Products: The major products formed from these reactions include N-glucuronide and O-glucuronide derivatives.
Aplicaciones Científicas De Investigación
trans-Dihydrotetrabenazine Glucuronide is used extensively in proteomics research . It serves as a biochemical tool for studying the metabolism and pharmacokinetics of Tetrabenazine and its derivatives . The compound’s ability to inhibit VMAT makes it valuable in research related to neurodegenerative disorders and hyperkinetic movement disorders .
Mecanismo De Acción
The mechanism of action of trans-Dihydrotetrabenazine Glucuronide involves the inhibition of VMAT, leading to reduced release of monoamines such as dopamine, serotonin, norepinephrine, and histamine during synaptic transmission . This inhibition is achieved through the active metabolites of the compound, which have short elimination half-lives . The compound’s effects are mediated through the depletion of monoamines from nerve terminals .
Comparación Con Compuestos Similares
Deutetrabenazine: A deuterated form of Tetrabenazine with a similar mechanism of action.
Oxyresveratrol Glucuronide: A glucuronide metabolite with anti-inflammatory properties.
Gnetol Glucuronide: Another glucuronide metabolite with similar biological effects.
Uniqueness: trans-Dihydrotetrabenazine Glucuronide is unique due to its specific inhibition of VMAT and its application in proteomics research . Its ability to undergo glucuronidation makes it a valuable tool for studying the metabolism of Tetrabenazine and its derivatives.
Propiedades
Fórmula molecular |
C25H37NO9 |
|---|---|
Peso molecular |
495.6 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R,6R)-6-[[(2S,3S,11bS)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C25H37NO9/c1-12(2)7-14-11-26-6-5-13-8-18(32-3)19(33-4)9-15(13)16(26)10-17(14)34-25-22(29)20(27)21(28)23(35-25)24(30)31/h8-9,12,14,16-17,20-23,25,27-29H,5-7,10-11H2,1-4H3,(H,30,31)/t14-,16-,17-,20-,21-,22+,23-,25+/m0/s1 |
Clave InChI |
YDJCTMWZMQNVOB-NZDPDLPYSA-N |
SMILES isomérico |
CC(C)C[C@H]1CN2CCC3=CC(=C(C=C3[C@@H]2C[C@@H]1O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)OC)OC |
SMILES canónico |
CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1OC4C(C(C(C(O4)C(=O)O)O)O)O)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


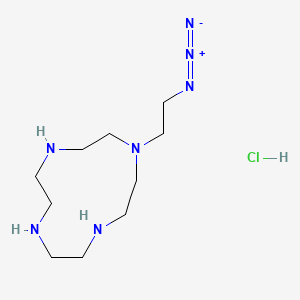

![(4R,5S,6S)-3-[(3S,5S)-1-[(2S,3R)-2-[(2S,3R)-5-carboxy-4-[(3R,5R)-5-[(3-carboxyphenyl)carbamoyl]pyrrolidin-3-yl]sulfanyl-3-methyl-3,4-dihydro-2H-pyrrol-2-yl]-3-hydroxybutanoyl]-5-[(3-carboxyphenyl)carbamoyl]pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B13839549.png)
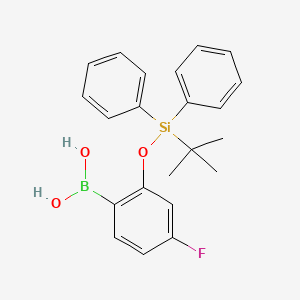
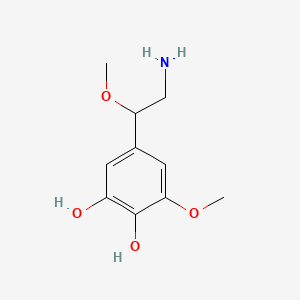
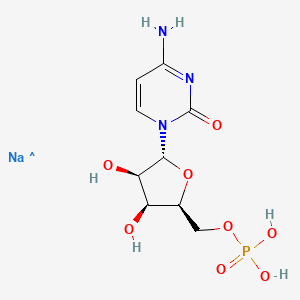
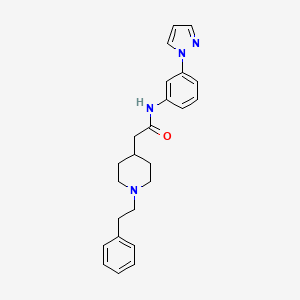
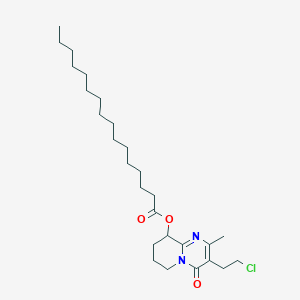
![[6-[3-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-2-[[16-hydroxy-2,6,6,10,16-pentamethyl-17-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl hydrogen sulfate](/img/structure/B13839587.png)



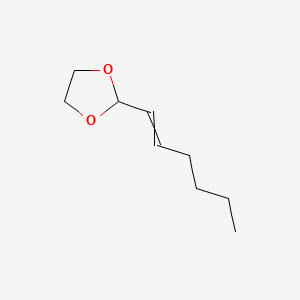
![(2S)-2-amino-3-[[(2R)-2-[(13Z,16Z)-docosa-13,16-dienoyl]oxy-3-[(Z)-octadec-1-enoxy]propoxy]-hydroxyphosphoryl]oxypropanoic acid](/img/structure/B13839609.png)
